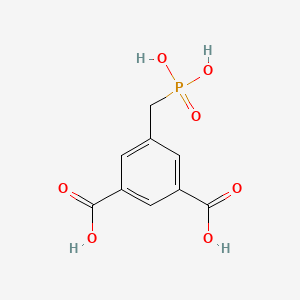

5-(Phosphonomethyl)isophthalic acid

Description

Contextualization of Multifunctional Organic Ligands in Supramolecular Chemistry

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the systems composed of multiple molecular components linked by non-covalent interactions. acs.org The design of organic ligands is central to this field, as they act as the primary building blocks that coordinate with metal ions or other molecules to drive the self-assembly of these intricate architectures. nih.govnih.gov

Multifunctional ligands, which possess more than one type of binding site, are particularly powerful tools. rsc.org By incorporating different functional groups, chemists can exert precise control over the resulting supramolecular structure and its properties. The strategic placement of these groups dictates the geometry and connectivity of the final assembly, leading to the formation of materials like discrete metallacages or extended infinite networks known as metal-organic frameworks (MOFs). acs.orgnih.gov The choice of ligand, therefore, is a critical first step in the rational design of materials with targeted applications, from gas storage to catalysis. nih.gov

Significance of Phosphonate-Carboxylate Hybrid Systems in Materials Science

Among the various functional groups utilized, phosphonates and carboxylates have received considerable attention. The majority of known MOFs are constructed using carboxylate linkers, which are synthetically accessible and form predictable structures. nih.gov However, these carboxylate-based MOFs can sometimes lack high stability, particularly in the presence of water. nih.gov

This is where the phosphonate (B1237965) group offers a distinct advantage. According to Hard and Soft Acids and Bases (HSAB) theory, the phosphonate group exhibits a stronger affinity for hard metal ions (like Zr⁴⁺ and Al³⁺), resulting in more chemically and thermally robust materials. nih.gov This enhanced stability makes phosphonate-based materials highly desirable for applications in harsh chemical environments. acs.org

The combination of both phosphonate and carboxylate groups within a single ligand, as seen in 5-(phosphonomethyl)isophthalic acid, creates a hybrid system with unique benefits. This dual functionality allows for:

Structural Diversity: The two different coordinating groups (phosphonate and carboxylate) can bind to metal centers in different ways, leading to the formation of complex and novel network structures. The phosphonate group itself has numerous potential coordination modes, adding another layer of structural complexity. nih.gov

Tunable Properties: By controlling which group binds to the metal center, researchers can fine-tune the properties of the resulting material. For instance, the stronger binding of phosphonates can be exploited to selectively functionalize materials. acs.org

The use of such hybrid ligands has led to the development of materials with applications as adsorbents, catalysts, and for ion exchange. acs.orgnih.govrsc.org

Overview of Research Trajectories for this compound Derivatives

The isophthalic acid backbone is a common and versatile scaffold in materials synthesis. taylorandfrancis.comnih.gov Research into derivatives of isophthalic acid, where different functional groups are attached at the 5-position, has yielded a wide array of functional materials. The introduction of groups like amino, nitro, or benzimidazole (B57391) has led to the creation of MOFs with interesting magnetic, luminescent, and catalytic properties. rsc.org

The research trajectories for derivatives based on the this compound core and related structures are focused on harnessing the synergistic properties of the phosphonate and carboxylate groups. Key areas of investigation include:

Metal-Organic Frameworks (MOFs): A primary application is the construction of novel MOFs. The combination of the rigid isophthalic ring with the flexible phosphonomethyl group allows for the creation of frameworks with diverse topologies and potential applications in catalysis and selective sensing. rsc.orgresearchgate.net For example, MOFs built with 5-aminoisophthalic acid have been studied for photodegradation, while those with 5-(benzimidazole-1-yl)isophthalic acid have shown promise for detecting metal ions in water. rsc.org

Hybrid Layered Compounds: The distinct coordination preferences of the phosphonate and carboxylate groups can be used to direct the formation of layered hybrid materials. These materials can feature separate metal-phosphonate and metal-carboxylate layers within the same crystal structure, leading to complex three-dimensional networks.

Surface Functionalization: Derivatives of isophthalic acid have been developed as capping ligands to coat the surface of metal oxide nanoparticles. nih.gov This surface modification is crucial for creating stable colloids for use in biomedical applications and for controlling the interface between organic and inorganic components. nih.gov

Biological Activity: While much of the focus is on materials science, some isophthalic acid derivatives have been investigated for their biological activity, acting as ligands for specific protein domains. nih.gov

The ongoing exploration of this compound and its analogues continues to expand the toolkit available to chemists for the rational design of functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-(phosphonomethyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O7P/c10-8(11)6-1-5(4-17(14,15)16)2-7(3-6)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13)(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDZEYFTCGZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)CP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Phosphonomethyl Isophthalic Acid

Established Synthetic Routes for 5-(Phosphonomethyl)isophthalic Acid

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that typically involves the initial preparation of a suitably functionalized isophthalic acid derivative, followed by the introduction of the phosphonomethyl group. A common and effective strategy hinges on the Michaelis-Arbuzov reaction. youtube.comwikipedia.orgorganic-chemistry.org

A plausible and widely utilized synthetic pathway commences with a commercially available starting material, such as 5-methylisophthalic acid or a derivative thereof. The synthesis can be conceptually broken down into three key stages:

Halogenation of the Methyl Group: The methyl group at the 5-position of an isophthalate (B1238265) ester is first activated by free-radical bromination to yield a benzylic bromide.

Phosphonylation via Arbuzov Reaction: The resulting 5-(bromomethyl)isophthalate ester then undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to form the corresponding phosphonate (B1237965) ester. youtube.comwikipedia.orgorganic-chemistry.org

Hydrolysis: Finally, the ester groups of both the isophthalate moiety and the phosphonate are hydrolyzed to afford the target molecule, this compound.

A detailed representation of this synthetic sequence is provided in the table below.

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | Diethyl 5-methylisophthalate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, Reflux | Diethyl 5-(bromomethyl)isophthalate bldpharm.com |

| 2 | Diethyl 5-(bromomethyl)isophthalate | Triethyl phosphite (P(OEt)₃), Heat | Diethyl 5-(diethylphosphonomethyl)isophthalate |

| 3 | Diethyl 5-(diethylphosphonomethyl)isophthalate | Concentrated HCl, H₂O, Reflux | This compound |

This route benefits from the high efficiency and broad applicability of the Michaelis-Arbuzov reaction for the formation of carbon-phosphorus bonds. nih.gov The starting diethyl 5-methylisophthalate can be prepared from 5-methylisophthalic acid through Fischer esterification.

Derivatization Strategies for the Isophthalate Moiety

The two carboxylic acid groups of the isophthalate core in this compound offer multiple avenues for chemical modification, allowing for the construction of more complex molecular architectures.

Esterification

The carboxylic acid functionalities can be readily converted to their corresponding esters. This is often a necessary step to enhance solubility in organic solvents and to protect the acidic protons during subsequent reactions.

Fischer Esterification: Reaction with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) yields the corresponding dialkyl ester. For instance, reacting this compound with ethanol would produce diethyl 5-(phosphonomethyl)isophthalate.

Reaction with Diazomethane (B1218177): Treatment with diazomethane (CH₂N₂) provides a mild and efficient method for the formation of methyl esters. libretexts.orgmasterorganicchemistry.com This reaction is typically high-yielding and proceeds under gentle conditions. nih.gov

| Reaction | Reactant | Reagents and Conditions | Product |

| Fischer Esterification | This compound | Ethanol, conc. H₂SO₄, Reflux | Diethyl 5-(phosphonomethyl)isophthalate |

| Methyl Esterification | This compound | Diazomethane (CH₂N₂), Ether | Dimethyl 5-(phosphonomethyl)isophthalate |

Formation of Acyl Chlorides

The carboxylic acid groups can be converted to the more reactive acyl chlorides, which serve as versatile intermediates for the synthesis of amides, esters, and other derivatives.

Reaction with Thionyl Chloride: Treatment of this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), yields 5-(phosphonomethyl)isophthaloyl dichloride. This transformation is analogous to the synthesis of isophthaloyl dichloride from isophthalic acid. google.com The high reactivity of the resulting acyl chloride makes it a key precursor for polymerization reactions. google.comepo.org

| Reaction | Reactant | Reagents and Conditions | Product |

| Acyl Chloride Formation | This compound | Thionyl chloride (SOCl₂), DMF (cat.), Reflux | 5-(Phosphonomethyl)isophthaloyl dichloride |

Amide Formation

The carboxylic acid groups or their corresponding acyl chlorides can react with amines to form amides. This reaction is fundamental in the synthesis of polyamides and other functional materials. For example, 5-aminoisophthalic acid is a known precursor for the synthesis of polyamides. chemicalbook.comsigmaaldrich.com Similarly, the acyl chloride of this compound can be reacted with various amines to introduce new functionalities.

Chemical Modifications of the Phosphonomethyl Group

The phosphonomethyl group also presents opportunities for chemical transformations, primarily centered around the phosphonic acid moiety.

Esterification of the Phosphonic Acid

The phosphonic acid can be esterified to yield phosphonate esters. This is often performed to modify the polarity and solubility of the molecule or to protect the phosphonic acid during other chemical transformations.

Reaction with Alcohols: Similar to carboxylic acids, phosphonic acids can be esterified by reaction with alcohols under acidic conditions, although typically harsher conditions are required.

Reaction with Orthoesters: A more efficient method for phosphonate ester synthesis involves the reaction of the phosphonic acid with a trialkyl orthoester, such as triethyl orthoacetate, in the presence of a catalyst.

Conversion to Phosphonyl Chloride

The phosphonic acid can be converted to the corresponding phosphonyl chloride by reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride. This transformation provides a highly reactive intermediate for the synthesis of phosphonamides and phosphonate esters.

| Reaction | Reactant | Reagents and Conditions | Product |

| Phosphonate Esterification | This compound | Triethyl orthoacetate, Heat | 5-(Diethylphosphonomethyl)isophthalic acid |

| Phosphonyl Chloride Formation | This compound | Phosphorus pentachloride (PCl₅), Heat | 5-(Chlorophosphonylmethyl)isophthaloyl dichloride |

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 5 Phosphonomethyl Isophthalic Acid

Design Principles for MOF Construction with 5-(Phosphonomethyl)isophthalic Acid as a Ligand

The construction of metal-organic frameworks using this compound as a ligand is guided by several key design principles. The dual functionality of the ligand, possessing both hard carboxylate and phosphonate (B1237965) groups, allows for versatile coordination with a variety of metal ions. The selection of the metal ion is a critical factor, as its coordination number, preferred geometry, and oxophilicity will significantly influence the resulting framework topology. nih.gov

Lanthanide ions, for instance, are particularly well-suited for creating diverse structures with this ligand due to their high and flexible coordination numbers. nih.gov This flexibility allows for the formation of a range of dimensionalities, from discrete clusters to one-, two-, and three-dimensional frameworks. nih.gov The phosphonate group, in particular, demonstrates a high propensity to bridge multiple metal centers, further contributing to the structural diversity of the resulting MOFs. uniupo.it

Metal Coordination Modes of the Carboxylate and Phosphonate Groups

The this compound ligand, upon deprotonation, offers a rich variety of coordination modes through its carboxylate and phosphonate moieties. This versatility is a key factor in the formation of diverse and complex architectures.

In the context of coordination polymers, the ligand can coordinate to a single metal center in several ways. The carboxylate groups can bind in a monodentate fashion, where only one oxygen atom coordinates to the metal, or in a bidentate chelating mode, where both oxygen atoms of the same carboxylate group bind to the same metal ion. Similarly, the phosphonate group can also exhibit monodentate and bidentate chelation. The specific mononuclear coordination is often influenced by the nature of the metal ion and the steric environment around it.

More commonly, the carboxylate and phosphonate groups act as bridging linkers between multiple metal centers, leading to the formation of oligomeric or polymeric structures. The carboxylate groups can bridge two metal centers in a syn-syn, syn-anti, or anti-anti bridging mode.

The phosphonate group, with its higher charge and number of donor oxygen atoms, is a particularly effective bridging unit. It can bridge two, three, or even more metal centers, leading to the formation of robust and often complex secondary building units (SBUs). For example, a phosphonate group can coordinate to three Yb³⁺ ions simultaneously, chelating one and bridging the other two. nih.gov This high connectivity of the phosphonate group is a driving force in the formation of extended networks.

A study on lanthanide 5-(dihydroxyphosphoryl)isophthalates revealed that the phosphonate group can coordinate to three separate metal ions, while a carboxylate group from the same ligand coordinates to another metal ion, highlighting the ligand's ability to create intricate, high-dimensional networks. nih.gov

| Functional Group | Coordination Mode | Description |

| Carboxylate | Monodentate | One oxygen atom coordinates to a single metal center. |

| Carboxylate | Bidentate Chelating | Both oxygen atoms of the group coordinate to the same metal center. |

| Carboxylate | Bridging | The group links two or more metal centers. |

| Phosphonate | Monodentate | One oxygen atom coordinates to a single metal center. |

| Phosphonate | Bidentate Chelating | Two oxygen atoms of the group coordinate to the same metal center. |

| Phosphonate | Bridging | The group links two or more metal centers, with various denticities observed. |

Formation of Diverse Coordination Architectures

The versatile coordination behavior of this compound facilitates the formation of a wide array of coordination architectures with varying dimensionalities.

One-dimensional (1D) coordination polymers, or chains, can be formed when the metal ions are linked in a linear fashion by the this compound ligands. This can occur, for example, if the carboxylate groups at the 1 and 3 positions of the isophthalate (B1238265) ring bridge metal centers in a linear or zigzag manner, while the phosphonomethyl group might be involved in inter-chain interactions or coordinate to the same metal center within the chain. The specific arrangement is highly dependent on the metal-to-ligand ratio and the coordination preferences of the metal ion. While specific examples with this exact ligand are not extensively documented, the principles of MOF design suggest that by carefully selecting the metal ion and reaction conditions, the formation of 1D chains is a plausible outcome. For instance, in related systems with substituted isophthalic acids, chain structures are observed. ccspublishing.org.cn

The formation of two-dimensional (2D) layered frameworks is a common structural motif for coordination polymers based on isophthalate-type ligands. With this compound, the connectivity in two dimensions can be achieved through the bridging action of both the carboxylate and phosphonate groups.

| Compound Name | Metal Ion | Dimensionality | Key Structural Features | Reference |

| Yb[O₃P–C₆H₃(COO)(COOH)(H₂O)] | Yb³⁺ | 2D | Phosphonate group coordinates to three Yb³⁺ ions; carboxylate groups also link metal centers. | nih.gov |

| Ln-I [Ln=La, Pr] | La³⁺, Pr³⁺ | 3D | Ligand-interconnected edge-sharing LnO₉ chains. | nih.gov |

| Ln-II [Ln=La, Pr, Eu] | La³⁺, Pr³⁺, Eu³⁺ | 3D | Edge-sharing LnO₉ chains sandwiched by isolated LnO₇ chains. | nih.gov |

Three-Dimensional Extended Networks

Research on structurally related isophthalic acid derivatives provides insight into the formation of 3D networks. For instance, the use of 5-(hydroxymethyl)isophthalic acid in the synthesis of cobalt-based MOFs has demonstrated that the final architecture can be tuned by the choice of ancillary N-donor ligands. In one case, a four-fold interpenetrating dia framework was formed, while in another, a pillared-layer framework with a (3,6)-connected network was achieved under similar hydrothermal conditions. researchgate.netnih.gov This highlights the significant role that co-ligands can play in directing the topology of the resulting 3D structure.

Similarly, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid with various transition metals like Cd(II), Zn(II), and Co(II) have been shown to form stable 3D network structures. mdpi.comrsc.org The isophthalate moiety typically coordinates to the metal centers, while the functional group at the 5-position can introduce additional connectivity or functionality. In the case of this compound, the phosphonate group is expected to actively participate in the framework construction, leading to highly connected and potentially porous materials.

The table below presents representative data for 3D MOFs constructed from isophthalic acid derivatives, illustrating the types of structures that could be anticipated with this compound.

| Compound Name | Metal Center | Ligand | Dimensionality | Key Structural Features | Reference |

| [Co(C9H6O5)(C14H14N4)]n | Co(II) | 5-(hydroxymethyl)isophthalic acid | 3D | Four-fold interpenetrating dia framework | researchgate.netnih.gov |

| [Co2(C9H6O5)2(C12H10N4)3]n | Co(II) | 5-(hydroxymethyl)isophthalic acid | 3D | Pillared-layer framework with a (3,6)-connected network | researchgate.netnih.gov |

| [Cd(bipa)]n | Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid | 3D | Complex 3D network | mdpi.comrsc.org |

| {[Zn2(bipa)2]·2C2H5OH}n | Zn(II) | 5-(benzimidazole-1-yl)isophthalic acid | 3D | Complex 3D network | mdpi.comrsc.org |

Rational Design of Heterometallic MOF Systems Using this compound

The rational design of heterometallic MOFs, which contain two or more different metal ions within a single framework, is a promising strategy for developing materials with tunable and enhanced properties. The distinct coordination environments offered by the carboxylate and phosphonate groups of this compound make it an ideal ligand for the directed assembly of such systems.

The principle behind this rational design lies in the differing affinities of the hard and soft acid and base (HSAB) theory. The carboxylate groups are considered hard bases and will preferentially coordinate to hard Lewis acids, such as lanthanide ions (Ln³⁺). In contrast, the phosphonate group, being a slightly softer base, can show a stronger affinity for transition metal ions (d-block metals), which are generally softer Lewis acids. This difference in coordination preference can be exploited to selectively position different metal ions at specific nodes within the MOF structure.

A prime example of this design strategy can be seen in the construction of lanthanide-based heterometallic MOFs. By using a ligand with distinct binding sites, it is possible to create frameworks where lanthanide ions and transition metals coexist in an ordered arrangement. This approach has been successfully demonstrated with ligands analogous to this compound, such as 5-iodoisophthalate, to create heterometallic lanthanide MOFs with tunable luminescent properties. researchgate.net The ability to vary the metal composition within these frameworks allows for the fine-tuning of their optical and magnetic characteristics.

The introduction of different metal ions can lead to synergistic effects, resulting in materials with novel functionalities that are not present in their homometallic counterparts. For instance, the incorporation of a luminescent lanthanide ion and a catalytically active transition metal into the same framework could yield a bifunctional material for sensing and catalysis. The robust, three-dimensional network provided by a ligand like this compound would ensure the stability and accessibility of these active sites.

The table below summarizes the key aspects of the rational design of heterometallic MOFs using ligands with distinct coordination sites, a principle directly applicable to this compound.

| Design Principle | Ligand Feature | Metal Ion Preference | Potential Outcome |

| Hard and Soft Acid and Base (HSAB) Theory | Distinct hard (carboxylate) and softer (phosphonate) donor sites | Hard metals (e.g., Ln³⁺) bind to carboxylates; softer metals (e.g., transition metals) bind to phosphonates | Ordered arrangement of different metal ions within the framework |

| Tuning of Material Properties | Combination of different metal ions | Introduction of metals with specific optical, magnetic, or catalytic properties | Development of multifunctional materials with synergistic effects |

| Reticular Chemistry | Pre-designed building blocks (ligand and metal ions) | Predictable coordination geometries and connectivity | Controlled synthesis of heterometallic MOFs with desired topologies and functions |

Crystallographic and Advanced Structural Analysis of 5 Phosphonomethyl Isophthalic Acid Complexes

Single-Crystal X-ray Diffraction for Structural Elucidation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined.

Determination of Metal Coordination Environments

The coordination environment of the metal ion is a fundamental aspect of the crystal structure of 5-(phosphonomethyl)isophthalic acid complexes. The flexible coordination behavior of both the phosphonate (B1237965) and carboxylate groups of the ligand, combined with the variable coordination numbers of metal ions, particularly lanthanides, leads to a rich structural diversity. nih.gov

For instance, in a series of lanthanide-based complexes, the coordination number of the metal ion and the resulting geometry can vary significantly. nih.gov In one ytterbium complex, Yb[O₃P–C₆H₃(COO)(COOH)(H₂O)], the Yb³⁺ ion is seven-coordinate. nih.gov The phosphonate group in this structure demonstrates its versatility by coordinating to three different Yb³⁺ ions. It chelates one Yb³⁺ ion and bridges to two others. nih.gov

In contrast, complexes with larger lanthanide ions like La³⁺ and Pr³⁺ can exhibit higher coordination numbers, such as nine. nih.gov These LnO₉ polyhedra can form edge-sharing chains, which are then interconnected by the organic ligands to create three-dimensional frameworks. nih.gov Another structural motif observed involves edge-sharing LnO₉ chains that are sandwiched by isolated LnO₇ chains. nih.gov

The coordination environment is not only determined by the metal ion and the primary ligand but can also include water molecules or other solvent molecules.

Table 1: Selected Metal Coordination Environments in this compound Complexes

| Metal Ion | Coordination Number | Coordination Geometry | Structural Motif |

| Yb³⁺ | 7 | Hepta-coordinated | 2D network |

| La³⁺, Pr³⁺ | 9 | Non-coordinated | 3D framework with edge-sharing LnO₉ chains |

| La³⁺, Pr³⁺, Eu³⁺ | 9 and 7 | --- | 3D framework with edge-sharing LnO₉ chains and isolated LnO₇ chains |

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds can form between the phosphonate groups, the carboxylate groups, and coordinated or lattice water molecules. For example, in the crystal structure of a related compound, hydrogen-bonded dimers are observed. The analysis of the crystal packing often reveals a complex network of these interactions, contributing to the formation of a supramolecular framework. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. omicsonline.org Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powdered sample, making it suitable for routine analysis and bulk characterization. units.it

The PXRD pattern is a fingerprint of a crystalline compound, and it can be used for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. omicsonline.org

Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the PXRD pattern. omicsonline.org

Structural Verification: For newly synthesized materials, the PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk material has the same structure. rsc.org

In the context of this compound complexes, PXRD is used to confirm the phase purity of the synthesized materials and to ensure that the bulk product corresponds to the structure determined by SC-XRD. nih.gov

Pair Distribution Function (PDF) Analysis of Amorphous and Nanocrystalline Phases

While XRD is powerful for crystalline materials, it is less informative for amorphous or nanocrystalline phases that lack long-range order. rsc.org Pair Distribution Function (PDF) analysis, which is derived from total X-ray scattering data, provides insight into the local atomic structure of such materials. nih.govosti.gov

The PDF provides information about the distribution of interatomic distances in a material, regardless of its crystallinity. nih.gov This makes it a valuable tool for studying:

Amorphous MOFs: The local coordination environments and connectivity in amorphous analogues of crystalline MOFs can be investigated. researchgate.net

Nanocrystalline Materials: The structure within nanoparticles and the nature of their surfaces can be probed.

Structural Defects: Deviations from the ideal crystal structure can be identified and characterized. rsc.org

For complexes derived from this compound, PDF analysis could be employed to study amorphous or poorly crystalline phases that may form under certain synthesis conditions. It can also be used to investigate the local structural changes that occur during processes such as solvent removal or gas adsorption. mdpi.com

Structural Landscape and Variations Induced by Metal Ion Identity (e.g., Lanthanide Contraction)

The identity of the metal ion has a profound impact on the crystal structure of this compound complexes. This is particularly evident in the series of lanthanide complexes, where the gradual decrease in ionic radius across the series, known as the lanthanide contraction, leads to systematic changes in coordination number and geometry. nih.gov

As the lanthanide ion becomes smaller, from La³⁺ to Yb³⁺, there is a tendency for the coordination number to decrease. nih.govnih.gov This can result in the formation of different structural types. For example, with larger lanthanides, 10-coordinate complexes may be formed, while smaller lanthanides may favor 9-coordinate structures. nih.gov This change in coordination can lead to different network dimensionalities, from 3D frameworks for larger ions to 2D layered structures for smaller ions. nih.gov

The structural diversity of lanthanide phosphonates is a direct consequence of the flexible coordination preferences of both the lanthanide ions and the phosphonate-based ligands. nih.gov This allows for the rational design and synthesis of a wide range of materials with tailored structures and properties.

Functional Properties and Advanced Materials Applications of 5 Phosphonomethyl Isophthalic Acid Based Systems

Proton Conduction Phenomena in 5-(Phosphonomethyl)isophthalic Acid-Derived Materials

The phosphonate (B1237965) and carboxylate groups within this compound-based materials provide intrinsic proton-donating and accepting sites, making them promising candidates for proton-conducting applications, such as in proton exchange membrane fuel cells. nih.govnih.gov The efficiency of proton transport in these materials is highly dependent on the underlying conduction mechanism, which can be influenced by factors like hydration level, temperature, and the specific crystalline structure. nih.govnih.gov

Vehicle-Type Proton Transfer Mechanisms

In systems derived from this compound, such as lanthanide-based coordination polymers, initial proton conduction is often mediated by water and follows a vehicle-type mechanism. nih.gov This is particularly true in the absence of extensive, continuous hydrogen-bonded networks within the crystal structure. nih.gov The activation energies for these materials, typically in the range of 0.48–0.63 eV, are consistent with this transport model. nih.gov The reliance on water molecules as transport vehicles means that the proton conductivity in these materials generally increases with rising relative humidity (RH). nih.gov

Grotthuss-Type Proton Transfer Pathways

The Grotthuss mechanism, or "proton hopping," offers an alternative and often more efficient pathway for proton transport. taylorandfrancis.comwikipedia.org This process does not require the bulk diffusion of a vehicle molecule. researchgate.net Instead, a proton is transferred along a chain of hydrogen-bonded molecules through the rapid formation and cleavage of covalent bonds. researchgate.netwikipedia.org This hopping mechanism is facilitated by the structural rearrangement of the molecules within the hydrogen-bonded network. researchgate.netresearchgate.net

Materials based on this compound can be engineered to favor the Grotthuss mechanism. nih.gov For instance, when certain lanthanide-PiPhtA compounds are exposed to ammonia (B1221849) vapor, they adsorb both ammonia and water molecules. nih.gov This leads to the formation of new, more extensive hydrogen-bond networks that facilitate proton hopping. nih.gov The shift towards a Grotthuss-type mechanism is evidenced by a significant enhancement in proton conductivity. nih.gov This demonstrates that the conduction pathway can be switched from a vehicle-dominant to a Grotthuss-dominant mechanism through chemical modification of the material's internal environment. nih.gov

Influence of Host-Guest Interactions on Proton Conduction

Host-guest chemistry provides a powerful tool for modulating the proton conductivity of porous materials like MOFs and hydrogen-bonded organic frameworks (HOFs) derived from phosphonic acids. researchgate.netrsc.org The introduction of guest molecules into the pores or channels of a host framework can create or enhance hydrogen-bonding networks, thereby establishing new pathways for proton transport. nih.govresearchgate.net

The strategic selection of guest molecules can dramatically improve conductivity. researchgate.net For example, in a phosphonate-based HOF, the proton conductivity was significantly increased by introducing guest molecules that optimize the hydrogen bond network and form effective proton conduction paths. researchgate.net Studies on lanthanide metal phosphonates have also shown that incorporating guest molecules capable of forming hydrogen bonds significantly boosts proton conductivity by increasing the number of available proton carriers and creating dynamic hydrogen-bond networks that facilitate proton hopping. nih.gov

A notable example involves a porous HOF synthesized from a phosphonate-based porphyrin derivative, where a two-step guest exchange process was used to regulate proton conductivity. researchgate.netrsc.org Exchanging the initial solvent guest molecules and subsequently introducing ammonia and water led to a dramatic increase in proton conductivity, with the final value being orders of magnitude higher than the initial state. researchgate.netrsc.org This highlights the critical role of guest molecules in mediating proton transfer and creating efficient conduction channels. researchgate.net

Table 1: Effect of Guest Molecule Regulation on Proton Conductivity

| Material | Condition | Proton Conductivity (S cm⁻¹) |

|---|---|---|

| UPC-H5 | 30 °C, 95% RH | 5.59 × 10⁻⁴ |

| UPC-H5a (guest-exchanged) | 30 °C, 95% RH | 7.00 × 10⁻³ |

| UPC-H5a@NH₃·H₂O (ammonia/water guest) | 30 °C, 95% RH | 1.47 × 10⁻² |

| UPC-H5 | 80 °C, 99% RH | 1.85 × 10⁻³ |

| UPC-H5a (guest-exchanged) | 80 °C, 99% RH | 3.42 × 10⁻² |

| UPC-H5a@NH₃·H₂O (ammonia/water guest) | 80 °C, 99% RH | 1.59 × 10⁻¹ |

This table is based on data for a related phosphonate-based HOF system and illustrates the principle of guest-tuned proton conductivity. researchgate.netrsc.org

Strategies for Post-Synthetic Modification to Enhance Proton Conductivity

Post-synthetic modification (PSM) is a key strategy for tailoring the properties of MOFs and other coordination polymers after their initial synthesis, without altering their core structure. researchgate.netresearchgate.net This approach is particularly effective for enhancing proton conductivity. nih.gov PSM can involve various techniques, including the exchange of metal ions, modification of the organic linkers, or the inclusion of different guest molecules. researchgate.netnih.gov

For materials derived from this compound, PSM has been shown to be highly effective. nih.gov A study on lanthanide-PiPhtA compounds demonstrated that exposing the as-synthesized material to ammonia vapor from an aqueous solution constituted a post-synthetic modification. nih.gov This treatment led to the formation of a new, expanded phase through an internal reaction between the framework's carboxylic groups and ammonia. nih.gov This modification resulted in a substantial increase in proton conductivity, with one ytterbium-based compound showing an increase to approximately 5 × 10⁻³ S·cm⁻¹ at 80 °C and 95% RH, a significant jump from its initial value. nih.gov This enhancement is attributed to the creation of more favorable proton conduction pathways. nih.gov Such PSM strategies offer a versatile method for optimizing the performance of these materials for fuel cell applications. researchgate.netnih.gov

Table 2: Enhancement of Proton Conductivity via Post-Synthetic Modification

| Material Group | Initial Conductivity (80 °C, 95% RH) | Conductivity after NH₃ Exposure (80 °C, 95% RH) | Enhancement Factor |

|---|---|---|---|

| Eu-II | ~5.4 × 10⁻⁶ S·cm⁻¹ | ~10⁻⁴ S·cm⁻¹ | ~18.5x |

| Yb-III | ~1.3 × 10⁻⁴ S·cm⁻¹ | ~5 × 10⁻³ S·cm⁻¹ | ~38.5x |

This table is based on data for lanthanide-based compounds of 5-(dihydroxyphosphoryl)isophthalic acid. nih.gov

Catalytic Applications of this compound Complexes

The inherent acidity of the phosphonate and carboxylate functional groups in this compound makes its metal complexes strong candidates for applications in acid catalysis. nih.govnih.gov When incorporated into solid-state frameworks like MOFs, these acidic sites can act as active centers for a variety of organic transformations. nih.gov

Heterogeneous Catalysis (e.g., Acid Catalysis in Organic Transformations)

Heterogeneous catalysts are highly valued in industrial chemistry because they are easily separated from reaction products, allowing for recycling and reuse. Solid acid catalysts, including certain zeolites, polymers like Nafion-H, and acidic MOFs, are used to promote reactions such as esterification, alkylation, and condensation. nih.gov

Frameworks built with this compound are well-suited for heterogeneous acid catalysis. The phosphonic acid and carboxylic acid groups can provide Brønsted acid sites, while the coordinated metal centers can function as Lewis acid sites. This combination can be advantageous for a range of organic reactions. For example, MOF-based catalysts with high loadings of acidic species have been shown to be effective in acylation reactions. nih.gov Similarly, other solid acid catalysts have been used for condensation reactions to synthesize valuable products like isobenzofuranones and phthalazinones. nih.gov Given their structural and chemical nature, complexes of this compound could foreseeably be developed as efficient and recyclable heterogeneous catalysts for such important organic transformations. nih.gov

Photocatalytic Activity in Degradation Processes

No specific studies were identified that investigate the photocatalytic activity of materials based on this compound for the degradation of pollutants or other compounds.

Luminescent Properties of Metal Complexes Incorporating this compound

Information regarding the synthesis and characterization of luminescent metal complexes, such as those with lanthanide ions, using this compound as the primary ligand, is not present in the available literature.

Applications in Nanoparticle Surface Engineering

Role as Capping Ligands for Stable Colloidal Systems:While the phosphonate group is a well-known anchor for metal oxide surfaces, there is no specific research that could be found detailing the use of this compound as a capping ligand to create stable colloidal systems.

Due to these significant gaps in the primary research literature for this specific compound, fulfilling the request as outlined is not feasible while maintaining the required standards of scientific accuracy and adherence to the provided structure.

Computational Chemistry and Theoretical Investigations of 5 Phosphonomethyl Isophthalic Acid

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of complex organic molecules like 5-(phosphonomethyl)isophthalic acid. DFT calculations allow for the determination of the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule. For this compound, these calculations would reveal the spatial arrangement of its constituent atoms, providing a foundational understanding of its three-dimensional structure.

The electronic structure of the molecule can also be elucidated through DFT. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the phosphonomethyl group, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid groups.

Furthermore, DFT calculations can provide insights into the distribution of electron density within the molecule through the generation of a molecular electrostatic potential (MEP) map. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the oxygen atoms of the carboxylic and phosphonic acid groups would exhibit a strong negative potential, making them susceptible to electrophilic attack and key sites for coordination with metal ions. Conversely, the hydrogen atoms of these acidic groups would show a positive potential, indicating their propensity for donation in hydrogen bonding.

Table 1: Representative Calculated Molecular Properties of Isophthalic Acid Derivatives from DFT Studies

| Property | Typical Calculated Value | Significance |

| C-C bond length (aromatic) | ~1.39 Å | Indicates aromatic character. |

| C-C bond length (single) | ~1.51 Å | Standard single bond length. |

| C=O bond length | ~1.21 Å | Characteristic of a carbonyl group. |

| O-H bond length | ~0.97 Å | Typical for a carboxylic acid. |

| C-O-H bond angle | ~109° | Reflects sp3 hybridization of oxygen. |

| HOMO-LUMO Energy Gap | 2-4 eV | Determines chemical reactivity and electronic transitions. |

Note: The values presented are typical for isophthalic acid derivatives and are intended to be illustrative. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. For this compound, theoretical calculations can generate predicted infrared (IR) and Raman spectra. These calculations involve determining the vibrational frequencies and their corresponding intensities, which arise from the various stretching, bending, and torsional motions of the atoms within the molecule.

The predicted IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. For instance, a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic and phosphonic acid groups, broadened due to hydrogen bonding. Sharp, intense peaks around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid groups. The P=O stretching vibration of the phosphonic acid group would likely appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the aromatic ring, such as C-H and C=C stretching, would also be present at their characteristic frequencies.

Similarly, a theoretical Raman spectrum can be calculated, which provides complementary information to the IR spectrum. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrational modes may be more prominent in one technique than the other. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Phosphonic Acid | P=O stretch | 1200-1300 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methylene | C-H stretch | 2850-2960 |

Note: These are predicted ranges and the exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Molecular Modeling of Host-Guest Interactions within Derived Frameworks

The trifunctional nature of this compound, with its two carboxylic acid groups and one phosphonic acid group, makes it an excellent building block for the construction of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and catalysis, which are often dependent on the interactions between the framework (host) and entrapped molecules (guests).

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to study these host-guest interactions at an atomic level. nih.govnih.gov These simulations can predict the preferred binding sites, binding affinities, and the orientation of guest molecules within the pores of a MOF constructed from this compound linkers. nih.gov The functional groups of the linker, particularly the oxygen atoms of the carboxylate and phosphonate (B1237965) groups, are expected to play a crucial role in interacting with guest molecules through hydrogen bonding and electrostatic interactions.

For example, simulations could be used to investigate the adsorption of small gas molecules like CO₂ or CH₄ within the framework. By calculating the interaction energies, researchers can assess the selectivity of the MOF for different gases. Furthermore, the modeling can shed light on how the flexibility of the framework and the linker itself influences the binding and diffusion of guest molecules. This understanding is critical for the rational design of MOFs with tailored properties for specific applications. d-nb.infosc.edu

Simulations of Proton Transfer Dynamics and Pathways

The presence of multiple proton-donating carboxylic and phosphonic acid groups in this compound and its derived materials suggests their potential for application as proton conductors. nih.gov Proton-conducting materials are essential components of fuel cells and other electrochemical devices. Molecular dynamics simulations are a powerful tool to investigate the mechanisms of proton transfer in these systems. rsc.orgmdpi.comresearchgate.net

Recent research has focused on lanthanide-based materials synthesized with 5-(dihydroxyphosphoryl)isophthalic acid (which is the same as this compound), highlighting their potential for proton conductivity. nih.gov Simulations can be used to model the proton transfer process, which can occur through two primary mechanisms: the Grotthuss mechanism (where a proton hops along a chain of hydrogen-bonded water molecules or functional groups) and the vehicle mechanism (where the proton is carried by a diffusing molecule like H₃O⁺).

In a framework derived from this compound, simulations can help to identify the most likely pathways for proton conduction. nih.gov These pathways would likely involve the hydrogen-bond networks formed between the carboxylic and phosphonic acid groups of the linker and any incorporated water or other guest molecules. nih.gov By analyzing the trajectories of the protons over time, the diffusion coefficients and ultimately the proton conductivity can be estimated and compared with experimental results. nih.govmdpi.com These simulations can also reveal the role of the framework's structure and the presence of guest molecules in facilitating or hindering proton transport, providing valuable insights for the design of more efficient proton-conducting materials. nih.gov

Biological Interactions and Molecular Recognition Non Clinical/in Vitro Focus

Enzyme Inhibition Studies of 5-Substituted Isophthalic Acids (e.g., Bovine Liver Glutamate (B1630785) Dehydrogenase)

A significant body of research has focused on the inhibitory effects of 5-substituted isophthalic acids on bovine liver glutamate dehydrogenase (GDH). A study by S. G. Boots and colleagues in 1976 systematically investigated a series of these compounds as competitive inhibitors of L-glutamate for this enzyme. nih.gov The research demonstrated that isophthalic acid and several of its 5-substituted derivatives, including those with carboxy, hydroxy, methoxy, fluoro, bromo, cyano, and methyl groups, all exhibited inhibitory activity. nih.gov

The study revealed that the nature of the substituent at the 5-position influenced the inhibitory potency of the compounds. However, the extent of inhibition by the tested derivatives was not substantially greater than that of the parent compound, isophthalic acid. nih.gov This suggests that while the 5-position is a key site for interaction within the enzyme's active site, the specific functional groups evaluated in this study did not lead to a dramatic enhancement of inhibitory activity.

A critical finding from this research was the pH dependence of the inhibition. A plot of pKi (the negative logarithm of the inhibition constant) versus pH indicated the presence of an ionizable group within the active site of the enzyme with a pKa value between 7.4 and 7.8. nih.gov This group was found to interact with the substituent at the 5-position of the isophthalate (B1238265) inhibitors. nih.gov

While direct experimental data on the inhibition of bovine liver glutamate dehydrogenase by 5-(phosphonomethyl)isophthalic acid is not prominently available in the reviewed literature, the established inhibitory action of other 5-substituted analogs provides a strong rationale for investigating its potential activity. The phosphonomethyl group, with its anionic and hydrogen-bonding capabilities, represents a distinct chemical entity compared to the substituents previously studied.

Table 1: Competitive Inhibition of Bovine Liver Glutamate Dehydrogenase by 5-Substituted Isophthalic Acids

| 5-Substituent | Nature of Inhibition |

| Carboxy | Competitive with L-glutamate |

| Hydroxy | Competitive with L-glutamate |

| Methoxy | Competitive with L-glutamate |

| Fluoro | Competitive with L-glutamate |

| Bromo | Competitive with L-glutamate |

| Cyano | Competitive with L-glutamate |

| Methyl | Competitive with L-glutamate |

This table is based on the findings from the study by Boots et al. (1976) and illustrates the consistent competitive inhibition mechanism observed for various 5-substituted isophthalic acids against bovine liver glutamate dehydrogenase. nih.gov

Structure-Activity Relationship (SAR) Analysis in Enzyme-Ligand Interactions

The structure-activity relationship (SAR) of 5-substituted isophthalic acids in their interaction with enzymes like bovine liver glutamate dehydrogenase is crucial for understanding the molecular determinants of their inhibitory potential. The work by Boots et al. provides foundational insights into the SAR of this class of compounds. nih.gov

The key takeaways from the SAR analysis of 5-substituted isophthalic acids as GDH inhibitors are:

The Isophthalic Acid Scaffold: The dicarboxylic acid arrangement on the benzene (B151609) ring is a fundamental requirement for binding to the glutamate binding site of GDH.

The 5-Position: This position is critical for interaction with the enzyme's active site. The nature of the substituent at this position directly modulates the inhibitory potency, albeit to a modest extent in the reported studies. nih.gov

Influence of Substituent Properties: The electronic and steric properties of the 5-substituent play a role in the binding affinity. The interaction with an ionizable group on the enzyme suggests that the electrostatic potential and hydrogen-bonding capacity of the substituent are important factors. nih.gov

For this compound, the phosphonate (B1237965) group introduces several unique features that would be expected to significantly influence its SAR profile:

Anionic Character: At physiological pH, the phosphonate group is ionized, providing a distinct anionic character that can engage in strong electrostatic interactions with positively charged residues in the enzyme's active site.

Hydrogen Bonding: The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, while the P-OH group can act as a hydrogen bond donor, allowing for multiple potential interactions.

While a detailed SAR analysis including the phosphonomethyl substituent is not available, the principles derived from the study of other 5-substituted isophthalic acids provide a framework for predicting its potential interactions.

Characterization of Molecular Recognition Mechanisms at Biological Active Sites

The molecular recognition of 5-substituted isophthalic acids at the active site of bovine liver glutamate dehydrogenase is a competitive process with the natural substrate, L-glutamate. nih.gov This indicates that these inhibitors bind to the same site as the substrate, preventing the catalytic reaction from occurring.

The pH-dependent inhibition provides a significant clue into the molecular recognition mechanism. The identification of an ionizable group on the enzyme with a pKa of 7.4-7.8 that interacts with the 5-substituent is a key piece of evidence. nih.gov This suggests a specific electrostatic or hydrogen-bonding interaction is crucial for the binding of these inhibitors. A likely candidate for such an ionizable group in an enzyme active site is the side chain of a histidine or a lysine (B10760008) residue. For example, a reactive lysine residue has been identified in the active site of bovine liver glutamate dehydrogenase. nih.gov

In the case of this compound, the molecular recognition would be expected to involve a multi-point interaction:

Carboxylate Interactions: The two carboxylate groups of the isophthalate ring would likely mimic the binding of the alpha- and gamma-carboxylate groups of L-glutamate, forming salt bridges with positively charged residues in the active site.

Phosphonate Interaction: The phosphonate group at the 5-position would be available to form a strong ionic and/or hydrogen bond with the aforementioned ionizable group in the enzyme's active site. This interaction could potentially be stronger or more specific than that of the previously studied substituents, leading to a different inhibitory profile.

Q & A

Q. What experimental methods are recommended for synthesizing 5-(Phosphonomethyl)isophthalic acid derivatives?

To optimize synthesis, solvent selection is critical. For example, ultrasound-assisted synthesis in methanol yields higher product purity (~76%) compared to acetonitrile (~51%) or tetrahydrofuran (~60%). Solvent polarity and reaction time significantly influence reaction efficiency, as demonstrated in studies of analogous sulfonamido-isophthalic acids . Additionally, microwave-assisted polymerization can enhance step-growth reactions by reducing reaction times and improving yields, particularly for polyamides and polyesters .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., phosphonate C–P stretching at ~1200–1250 cm⁻¹, carboxylic O–H at ~2500–3500 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic proton signals at δ 7.5–8.1 ppm, carboxylic protons at δ 12.3 ppm) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Q. What crystallographic software is suitable for resolving the crystal structure of this compound?

SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. For structure solution, SHELXD and SHELXS are recommended, though alternative programs like Olex2 may offer complementary features .

Advanced Research Questions

Q. How can this compound be integrated into luminescent metal-organic frameworks (MOFs)?

The rigid tricarboxylic backbone of isophthalic acid derivatives enables coordination with lanthanides (e.g., Tb³⁺) to form MOFs with luminescent properties. For example, Tb(cpioa) MOFs synthesized using 5-(4-carboxyphenoxy)-isophthalic acid exhibit strong emission at 545 nm, making them effective probes for detecting Fe³⁺ or Cr₂O₇²⁻ via fluorescence quenching . Rigid ligands enhance framework stability and porosity, critical for sensor applications .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

Molecular docking with AutoDock 4.0 or similar tools evaluates interactions with enzymes (e.g., leukotriene C4 synthase, Topoisomerase II). For instance, derivatives like 5-(4-methylphenylsulfonamido)isophthalic acid show high binding energies (-9.2 kcal/mol) to Topoisomerase II, indicating potential as enzyme inhibitors . Free-energy perturbation (FEP) or molecular dynamics (MD) simulations further refine affinity predictions.

Q. How do coordination polymers incorporating this compound enhance catalytic or gas storage properties?

The phosphonate and carboxylate groups act as polydentate ligands, forming porous coordination polymers with transition metals (Zn²⁺, Cd²⁺). These frameworks exhibit high surface areas (>1000 m²/g) suitable for H₂ or CO₂ storage. Functionalization with pyridyl groups (e.g., 5-(3-pyridylbenzamido)isophthalic acid) introduces Lewis basic sites for catalytic applications, such as Knoevenagel condensations .

Q. What strategies address contradictions in crystallographic data for phosphonate-containing coordination polymers?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution synchrotron data : Resolves ambiguities in ligand orientation or disorder.

- Complementary spectroscopy : Pair XRD with FT-IR or EXAFS to validate metal-ligand bonding modes .

Methodological Guidelines

Q. How to design experiments for analyzing the thermodynamic stability of this compound derivatives?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., ~300°C for carboxylate loss in Zn-MOFs) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions or melting points.

- Solubility studies : Correlate solvent polarity (Hansen parameters) with stability in aqueous vs. organic media .

Q. What protocols ensure reproducibility in synthesizing phosphonate-functionalized MOFs?

- Stoichiometric control : Maintain a 1:1 metal-to-ligand ratio to prevent non-porous phases.

- Solvothermal conditions : Use DMF/water mixtures at 80–120°C for 48–72 hours to promote crystallization .

- Post-synthetic modification : Introduce functional groups (e.g., –NH₂) via covalent grafting to enhance MOF functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.